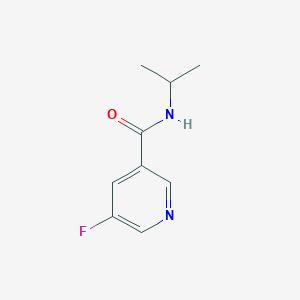

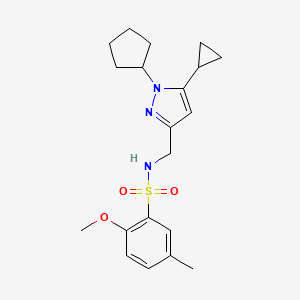

![molecular formula C16H14N2OS2 B2712518 N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide CAS No. 941966-35-4](/img/structure/B2712518.png)

N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-based compounds can be characterized via various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its derivatives exhibit a high level of synthesis interest due to their structural uniqueness and potential biological activities. These compounds are fully analyzed and characterized, providing a foundation for further exploration of their applications (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

Research has identified compounds with benzothiazole derivatives demonstrating notable psychotropic, anti-inflammatory, and cytotoxic activities. These substances have been found to exhibit sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action, correlating biological activities with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Anticancer Potential

A focused study on 4-thiazolidinone derivatives, integrating a benzisothiazole framework, highlighted their potential in inhibiting matrix metalloproteinases (MMPs), crucial in tissue damage and cancer metastasis. These compounds showed significant anti-inflammatory and potential wound healing effects, with one derivative demonstrating high efficacy in MMP-9 inhibition at the nanomolar level (Incerti et al., 2018).

Luminescence and White Light Emission

The luminescent properties of benzothiazole derivatives have been explored for applications in white light emission. By doping structurally similar compounds into a polymer matrix, researchers achieved saturated white-light emission with high color purity, offering a simple fabrication process for white-light emitting devices (Lu et al., 2017).

Herbicidal Activity

Studies on 2-Aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings have shown that these novel compounds display moderate to good selective herbicidal activity against certain plant species. This suggests their potential use in agricultural applications to manage weed growth, highlighting a different avenue for benzothiazole derivatives (Liu & Shi, 2014).

Mecanismo De Acción

Target of Action

The primary targets of N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide Similar compounds have been reported to target cancer cell lines .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds may induce apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been reported to affect pathways related to apoptosis and cell proliferation .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to exhibit antiproliferative effects on various cancer cell lines .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(8-9-20-13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-21-15/h1-7,10-11H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURXXDUHPNJPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

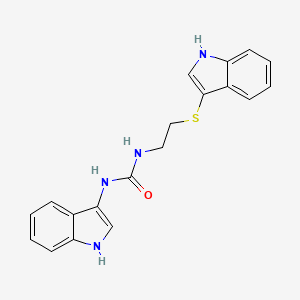

![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)

![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)

![(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2712444.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2712449.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)

![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)

![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)